molecular formula C20H25ClN4O3S B2579596 N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1185063-00-6

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2579596
CAS No.: 1185063-00-6
M. Wt: 436.96
InChI Key: VHRSINBNZPBVRE-UHFFFAOYSA-N
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Description

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and oxazole intermediates. Common synthetic routes may involve:

    Condensation Reactions: Combining benzothiazole derivatives with oxazole intermediates under acidic or basic conditions.

    Amidation Reactions: Forming the carboxamide linkage through the reaction of carboxylic acids with amines.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole core structures.

    Oxazole Derivatives: Compounds with similar oxazole core structures.

Uniqueness

N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or oxazole derivatives.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S.ClH/c1-14-12-15(2)18-16(13-14)22-20(28-18)24(19(25)17-4-5-21-27-17)7-3-6-23-8-10-26-11-9-23;/h4-5,12-13H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSINBNZPBVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=NO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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